4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an allyl group, a thiophene ring, and a thiol group attached to the triazole ring. It has the molecular formula C9H9N3S2 and a molecular weight of 223.32 g/mol
Scientific Research Applications
4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of coordination complexes and hybrid materials, which have applications in catalysis and electronic devices.
Proteomics Research: It is used as a reagent in proteomics research to study protein interactions and modifications.
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been reported to exhibit kinase inhibition .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Related compounds such as 1,2,4-triazole derivatives have been associated with various biological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .
Pharmacokinetics
Related compounds such as chalcones have shown good pharmacokinetic properties as assessed by admet .
Action Environment
It’s known that various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole derivative . The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent, with the addition of a catalyst such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(4,5-dimethylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-allyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the allyl group and the thiophene ring, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-prop-2-enyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2-4,6H,1,5H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFGYLPKWBDFLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351651 |
Source
|
Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187795-50-2 |
Source
|
Record name | 4-(Prop-2-en-1-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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